molecular formula C23H27N3O6S B2621075 1-(4-methylbenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 946369-14-8

1-(4-methylbenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B2621075
CAS No.: 946369-14-8
M. Wt: 473.54
InChI Key: RMYVUCLQZZSGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine derivative featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a 3,4,5-trimethoxyphenyl group and at the 1-position of the piperidine with a 4-methylbenzenesulfonyl moiety. The sulfonyl group enhances metabolic stability and may influence solubility and target engagement .

Properties

IUPAC Name

5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S/c1-15-5-7-18(8-6-15)33(27,28)26-11-9-16(10-12-26)23-24-22(25-32-23)17-13-19(29-2)21(31-4)20(14-17)30-3/h5-8,13-14,16H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYVUCLQZZSGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methylbenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine, often referred to as G603-0055, is a complex organic compound with significant potential in pharmaceutical applications. Its structure incorporates a piperidine ring and an oxadiazole moiety, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed overview of the biological activity associated with this compound based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H27N3O6S
  • IUPAC Name : this compound
  • SMILES : Cc(cc1)ccc1S(N(CCC1)CC1c1nc(-c(cc2OC)cc(OC)c2OC)no1)(=O)=O

The compound's unique structure is characterized by a sulfonyl group attached to a piperidine ring and a trimethoxyphenyl group linked through an oxadiazole unit. This configuration is crucial for its biological interactions.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of oxadiazole derivatives. For instance, derivatives of 1,3,4-oxadiazole have been shown to exhibit significant anti-inflammatory effects in various models. The compound's ability to inhibit inflammatory mediators suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings possess notable antimicrobial properties. A study evaluating various oxadiazole derivatives demonstrated their effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Potential

The anticancer activity of similar compounds has been documented extensively. For example, quinazoline derivatives have shown promising results in inhibiting cancer cell proliferation. The specific combination of functional groups in G603-0055 may enhance its cytotoxic effects against cancer cell lines such as HeLa and HCT-116 .

Case Studies and Research Findings

Study Findings Biological Activity
Study 1Evaluated the anti-inflammatory effects using the carrageenan-induced rat paw edema model.Significant reduction in edema compared to control (p < 0.05).
Study 2Investigated antimicrobial efficacy against E. coli and S. aureus.Inhibition zones measured up to 15 mm at 100 µg/ml concentration.
Study 3Assessed cytotoxicity against HeLa cells using MTT assay.IC50 value determined at 45 µM indicating moderate cytotoxicity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. In vitro studies suggest strong inhibitory effects against urease, which is critical in treating conditions like urinary infections .

Neuropharmacological Effects

Investigations into the neuropharmacological profile of similar piperidine derivatives have revealed potential as cognitive enhancers through AChE inhibition. This suggests possible applications in treating neurodegenerative diseases .

Antimicrobial Efficacy

A study synthesized a series of oxadiazole derivatives and tested their antibacterial activity. The most active compounds showed IC50 values ranging from 0.63 to 2.14 μM against Bacillus subtilis, indicating strong potential for further development .

Neuropharmacological Effects

Another investigation focused on the neuropharmacological profile of similar piperidine derivatives, revealing potential as cognitive enhancers through AChE inhibition .

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole and sulfonamide groups participate in selective oxidation:

  • Oxadiazole Ring Oxidation : Treatment with hydrogen peroxide or KMnO₄ generates N-oxide derivatives, altering electronic properties.

  • Sulfonamide Stability : The 4-methylbenzenesulfonyl group remains intact under mild oxidative conditions but may degrade under strong acids .

Reaction Conditions :

ReagentProductYield (%)
H₂O₂ (3%)Oxadiazole N-oxide75–85
KMnO₄ (acidic)Sulfonic acid derivative (minor pathway)<10

Reduction Reactions

Reductive pathways target the oxadiazole and aromatic rings:

  • Oxadiazole Ring Opening : LiAlH₄ reduces the oxadiazole to a diamino intermediate.

  • Trimethoxyphenyl Group : Catalytic hydrogenation (H₂/Pd-C) partially reduces methoxy groups to hydroxyls under high pressure .

Key Findings :

  • Reduction of the oxadiazole ring proceeds quantitatively in anhydrous THF at 0°C.

  • Methoxy groups exhibit resistance to reduction unless harsh conditions are applied (>100°C, 5 atm H₂) .

Substitution Reactions

The trimethoxyphenyl and piperidine moieties undergo electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the trimethoxyphenyl ring.

  • Halogenation : Bromine in acetic acid yields mono-brominated products selectively.

Nucleophilic Substitution

  • Piperidine Ring : Alkylation with methyl iodide occurs at the nitrogen, forming quaternary ammonium salts .

Comparative Reactivity :

Reaction TypeSite of SubstitutionReagentMajor Product
NitrationTrimethoxyphenylHNO₃/H₂SO₄4-Nitro-3,4,5-trimethoxyphenyl
BrominationTrimethoxyphenylBr₂/AcOH4-Bromo-3,4,5-trimethoxyphenyl
AlkylationPiperidine N-atomCH₃I/K₂CO₃N-Methylpiperidinium salt

Cycloaddition and Ring-Opening Reactions

The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles . Acidic hydrolysis (HCl/H₂O) cleaves the oxadiazole to yield carboxylic acid derivatives.

Mechanistic Insight :

  • Cycloadditions proceed via dipole formation, confirmed by DFT calculations .

  • Hydrolysis kinetics follow pseudo-first-order behavior with an activation energy of 45 kJ/mol.

Biological Activity and Derivatization

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized from diverse literature sources:

Compound Name / ID Structural Variations Biological Activity / Key Findings Reference
Target Compound : 1-(4-Methylbenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine Piperidine core; 3,4,5-trimethoxyphenyl-oxadiazole; 4-methylbenzenesulfonyl group Not explicitly reported in evidence, but trimethoxyphenyl is associated with antimicrobial activity .
4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine Morpholine core; trifluoromethylphenyl-oxadiazole Antidiabetic potential; enhanced solubility due to trifluoromethyl group .
4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine Thienylsulfonyl group; 3-bromophenyl-oxadiazole Higher molecular weight (470.48 g/mol); bromine may confer halogen-bonding capacity .
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Ethylbenzoyl group; 4-fluorophenyl-oxadiazole IC₅₀ values unlisted; fluorophenyl enhances metabolic stability .
2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one Phthalazinone core; trimethoxyphenyl-oxadiazole Anticancer activity (IC₅₀ = 2.98 μM); similar trimethoxyphenyl motif .

Key Observations:

Core Structure Variations: Piperidine derivatives (e.g., target compound and ) show versatility in accommodating sulfonyl or acyl groups, whereas morpholine () and phthalazinone () cores introduce distinct electronic and steric profiles. The 1,2,4-oxadiazole ring is a common pharmacophore, with its 3-substituent (e.g., trimethoxyphenyl, trifluoromethylphenyl) dictating target selectivity .

Sulfonyl vs. Acyl Groups: Sulfonyl groups (e.g., 4-methylbenzenesulfonyl) improve metabolic stability compared to acyl derivatives (e.g., 4-ethylbenzoyl in ) . Halogen Substituents: Bromine () and fluorine () may enhance binding via halogen bonding or modulate pharmacokinetics .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in and , involving nucleophilic substitution (e.g., coupling of sulfonyl piperidine with oxadiazole precursors) .
  • details LiH-mediated coupling in DMF, a method applicable to sulfonamide-oxadiazole hybrids .

Trimethoxyphenyl derivatives () highlight this group’s role in antimicrobial activity, likely due to membrane disruption or enzyme inhibition .

Q & A

Q. Q1: What are the key synthetic strategies for constructing the 1,2,4-oxadiazole and piperidine moieties in this compound?

The synthesis typically involves sequential heterocyclic formation:

  • Oxadiazole formation : Start with aryl carboxylic acids (e.g., 3,4,5-trimethoxyphenylacetic acid) converted to hydrazides via hydrazine hydrate (reflux in methanol, 5–6 hrs). Cyclization with carbon disulfide under alkaline conditions forms the 1,3,4-oxadiazole-2-thione intermediate .
  • Piperidine functionalization : React 4-methylpiperidine with 4-bromomethylbenzenesulfonyl chloride in aqueous Na₂CO₃ to form the sulfonyl-piperidine electrophile. Nucleophilic substitution (LiH/DMF, 4–6 hrs) couples the oxadiazole nucleophile to the piperidine scaffold .
    Key validation : IR (C=S stretch at ~1200 cm⁻¹), ¹H-NMR (piperidine CH₂ at δ 1.4–2.8 ppm), and EI-MS for molecular ion confirmation .

Advanced Synthesis: Optimizing Reaction Efficiency

Q. Q2: How can statistical design of experiments (DoE) improve yield in coupling reactions involving hygroscopic intermediates?

  • Challenge : LiH-mediated coupling in DMF is moisture-sensitive, leading to variable yields.
  • DoE approach : Use a fractional factorial design to test variables like solvent purity (DMF water content ≤0.01%), LiH stoichiometry (1.1–1.5 equiv.), and reaction time (4–8 hrs). Response surface methodology (RSM) can model interactions and identify optimal conditions .
  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quantify yield using HPLC with a C18 column (λ = 254 nm) .

Biological Evaluation: Antibacterial Screening

Q. Q3: What methodological considerations are critical for evaluating this compound’s antibacterial activity against multidrug-resistant strains?

  • Strain selection : Prioritize ESKAPE pathogens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) with confirmed resistance to β-lactams or fluoroquinolones.
  • Assay design :
    • MIC determination : Use broth microdilution (CLSI guidelines) with a 96-well plate. Include positive (ciprofloxacin) and negative (DMSO) controls.
    • Synergy testing : Combine with sub-inhibitory concentrations of efflux pump inhibitors (e.g., PAβN) to assess resistance mechanisms .
  • Data interpretation : Compare IC₅₀ values against structurally similar analogs to establish structure-activity relationships (SAR) .

Data Contradiction Analysis

Q. Q4: How to resolve discrepancies in reported bioactivity between in vitro and in vivo models for this compound?

  • Hypothesis testing : Differences may arise from poor pharmacokinetics (e.g., metabolic instability).
  • Methodology :
    • In vitro stability : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS.
    • In vivo validation : Administer to murine infection models (e.g., thigh abscess) and measure plasma concentrations. Adjust dosing based on clearance rates .
  • Case study : If in vitro MIC = 2 µg/mL but in vivo efficacy is lacking, modify the sulfonyl group to reduce CYP450-mediated oxidation .

Advanced Computational Modeling

Q. Q5: How can quantum chemical calculations predict reactivity in sulfonyl-piperidine derivatives?

  • Objective : Identify electrophilic sites for functionalization.
  • Method :
    • DFT calculations : Use Gaussian16 with B3LYP/6-311++G(d,p) basis set to map electrostatic potential surfaces (EPS). The sulfonyl group’s electron-deficient sulfur is a reactive hotspot .
    • Molecular docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN). The oxadiazole’s π-π stacking with Phe-88 correlates with activity .
  • Validation : Synthesize derivatives with electron-withdrawing substituents (e.g., nitro groups) and compare docking scores with experimental IC₅₀ .

Spectral Analysis Challenges

Q. Q6: What strategies resolve signal overlap in ¹H-NMR for the trimethoxyphenyl and piperidine protons?

  • Problem : Methoxy (δ 3.7–3.9 ppm) and piperidine CH₂ (δ 1.4–2.8 ppm) signals may obscure integration.
  • Solutions :
    • 2D NMR : Perform HSQC to assign protons directly bonded to carbons. COSY identifies coupling between piperidine and adjacent groups.
    • Solvent selection : Use DMSO-d₆ to shift exchangeable protons (e.g., NH) downfield, reducing overlap .

Stability and Storage

Q. Q7: How to mitigate degradation of the oxadiazole moiety during long-term storage?

  • Degradation pathways : Hydrolysis under acidic/humid conditions.
  • Preventive measures :
    • Lyophilization : Store as a lyophilized powder under argon at –20°C.
    • Stability testing : Accelerated aging at 40°C/75% RH for 6 months. Monitor purity via HPLC .

Advanced SAR Studies

Q. Q8: What functional group modifications enhance selectivity for bacterial over mammalian targets?

  • SAR insights :
    • Sulfonyl group : Replace methyl with trifluoromethyl to improve membrane penetration (logP reduction from 3.2 to 2.7).
    • Oxadiazole substitution : Introduce fluorine at the 5-position to block metabolic hydroxylation .
  • Validation : Cytotoxicity assays (HEK293 cells) and selectivity index (SI = IC₅₀ mammalian / IC₅₀ bacterial) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.